molecular formula C8H10O2S2 B1346707 S-Methyl p-toluenethiosulfonate CAS No. 4973-66-4

S-Methyl p-toluenethiosulfonate

Cat. No.: B1346707
CAS No.: 4973-66-4
M. Wt: 202.3 g/mol
InChI Key: YSAGJMNZJWNJOL-UHFFFAOYSA-N
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Description

S-Methyl p-toluenethiosulfonate: is an organic compound with the molecular formula C8H10O2S2 and a molecular weight of 202.296 g/mol . It is a member of the thiosulfonate family, characterized by the presence of a sulfonate group attached to a sulfur atom. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Biochemical Analysis

Biochemical Properties

S-Methyl p-toluenethiosulfonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis and as a crosslinking agent in protein chemistry . This compound interacts with various enzymes and proteins, forming covalent bonds that can modify the structure and function of these biomolecules. For instance, this compound can react with thiol groups in cysteine residues, leading to the formation of thiosulfonate linkages. This interaction can alter the activity of enzymes and proteins, affecting their catalytic properties and stability.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with thiol groups in proteins can lead to changes in protein function, which in turn can impact cell signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These changes can influence cellular metabolism, leading to alterations in metabolic flux and the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. For instance, the formation of thiosulfonate linkages can inhibit the activity of certain enzymes by blocking their active sites. Conversely, this modification can also activate enzymes by inducing conformational changes that enhance their catalytic properties. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic processes. For example, this compound can influence the methionine salvage pathway, which is interconnected with the active methyl cycle and isoprenoid biosynthesis. These interactions can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its movement across cell membranes, influencing its distribution within the cell. Additionally, the compound’s interactions with binding proteins can affect its stability and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the mitochondria, where it can interact with mitochondrial proteins and enzymes. These interactions can affect mitochondrial function, including energy production and metabolic processes. Additionally, this compound can localize to the nucleus, where it can influence gene expression by modifying transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl p-toluenethiosulfonate can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium methanethiolate. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: S-Methyl p-toluenethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Methyl p-toluenethiosulfonate has several applications in scientific research, including:

Comparison with Similar Compounds

  • S-Methyl methanethiosulfonate
  • S-Phenyl benzenethiosulfonate
  • S-(p-Tolyl) p-toluenethiosulfonate

Comparison: S-Methyl p-toluenethiosulfonate is unique due to the presence of the p-tolyl group, which imparts specific reactivity and steric properties. Compared to S-Methyl methanethiosulfonate, it has a bulkier aromatic group, which can influence its reactivity and selectivity in chemical reactions. S-Phenyl benzenethiosulfonate and S-(p-Tolyl) p-toluenethiosulfonate have similar structures but differ in the substituents on the aromatic ring, affecting their chemical behavior and applications .

Properties

IUPAC Name

1-methyl-4-methylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGJMNZJWNJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198001
Record name Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI)
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Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4973-66-4
Record name S-Methyl 4-methylbenzenesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4973-66-4
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Record name p-Toluenesulfonic acid, thio-, S-methyl ester
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Record name S-Methyl p-toluenethiosulfonate
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Record name Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI)
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Record name S-methyl toluene-p-thiosulphonate
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Record name 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene
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Synthesis routes and methods

Procedure details

In accordance with the method described in the literature (Synthesis 2002, 343), into a solution (12 mL) of 400 mg (4.25 mmoL) of dimethyl disulfide in methylene chloride were added 2.42 g (13.6 mmoL) of sodium p-toluenesulfinate and 2.16 g (8.50 mmoL) of iodine, followed by stirring at room temperature for 1 hour. The reaction solution was diluted with methylene chloride (12 mL), and a 1 M aqueous sodium thiosulfate solution was added thereto until the iodine color disappeared. The organic layer was washed with water (10 mL), dried over anhydrous magnesium sulfate, and filtered, and the solvent was evaporated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain 1.97 g of the heading compound as a colorless powdery substance (yield 100%).
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium p-toluenesulfinate
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
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Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of S-Methyl p-toluenethiosulfonate in the synthesis of (+)-lactacystin?

A1: In the synthesis of (+)-lactacystin, this compound is used as a reagent for the stereoselective α-phenylsulfanylation of a 4-ketopyrrolidinone intermediate (45/46). This reaction introduces a methylsulfanyl group to the molecule, leading to the formation of the key intermediate 48 with high stereoselectivity (approximately 9:1). This step is crucial as the stereochemistry at this position is essential for the biological activity of (+)-lactacystin. []

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